Thiazolo[4,5-c]quinolin-2-amine
Overview
Description
Thiazolo[4,5-c]quinolin-2-amine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]quinolin-2-amine typically involves the cyclization of quinoline derivatives with thioamide compounds. One common method includes the reaction of quinoline-2-thiol with chloroacetamide under basic conditions to form the thiazole ring fused to the quinoline core . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide), solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiazolo[4,5-c]quinolin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in immune cells .
Comparison with Similar Compounds
Thiazolo[4,5-c]quinolin-2-amine can be compared with other similar compounds, such as:
Thiazolo[5,4-c]quinolin-4-amine: This compound has a similar fused ring system but differs in the position of the amine group, which can affect its biological activity and target specificity.
Oxazolo[4,5-c]quinolin-2-amine: This compound features an oxazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and the position of the amine group, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAINQKRZAMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474283 | |
Record name | Thiazolo[4,5-c]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143667-61-2 | |
Record name | Thiazolo[4,5-c]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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